3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 3-butyl-8-chloro-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is an organic compound with a molecular formula of C9H14ClN3O2. It has a range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
Scientific Research Applications
Heterocyclic System Construction : The alkylation of 3-cyanopyridine-2(1H)-thiones with derivatives like 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene in specific reaction systems leads to the formation of pyrido-thieno-diazepino-purine-dione derivatives. This demonstrates the compound's utility in constructing complex heterocyclic systems, which are crucial in pharmaceutical and chemical research (Dotsenko, Sventukh, & Krivokolysko, 2012).
Synthesis of Thiadiazepino-Purine Ring Systems : Research has been conducted on synthesizing new thiadiazepino-purine ring systems, starting from compounds like 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This shows the role of such derivatives in synthesizing novel ring systems, potentially useful in developing new therapeutic agents (Hesek & Rybár, 1994).
Purine-Dione Derivatives Synthesis for Pharmacological Evaluation : The creation of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, demonstrating the compound's significance in synthesizing new molecules with potential psychotropic activity. This underlines its importance in medicinal chemistry research (Chłoń-Rzepa et al., 2013).
Thietanyl Protection in Synthesis : The use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones highlights the compound's utility in overcoming challenges in synthetic chemistry, particularly in protecting group strategies (Khaliullin & Shabalina, 2020).
Xanthene Derivatives Synthesis for Antiasthamatic Agents : The development of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives for their antiasthmatic activity, showcasing the compound's application in creating new pharmacologically active agents (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Anticancer Activity of Purine-Diones : The design and synthesis of olomoucine analogues of purine-diones for evaluating their anticancer activity. This indicates the potential of such compounds in cancer research and drug development (Hayallah, 2017).
properties
IUPAC Name |
3-butyl-8-(chloromethyl)-7-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-4-5-16-9-8(10(17)14-11(16)18)15(2)7(6-12)13-9/h3-6H2,1-2H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLEPAAILVMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
CAS RN |
848369-62-0 |
Source
|
Record name | 3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.